ytterbium;tricarbonate

Description

Significance of Rare Earth Carbonates in Modern Science

Rare earth elements (REEs) are fundamental to modern technology, finding use in everything from consumer electronics to green energy systems. sciencenews.org The unique luminescent, magnetic, and catalytic properties of these elements make them indispensable. ga.gov.au Rare earth carbonates are of particular importance for several reasons. Geologically, they are the primary form in which REEs are found in major ore deposits, such as carbonatites, which are igneous rocks containing over 50% carbonate minerals. ga.gov.aumdpi.com

In industrial processes, rare earth carbonates are crucial intermediates. They are often the first step after the initial extraction and separation of rare earths from their ores. These carbonate compounds serve as stable, solid precursors that can be readily converted into other high-purity compounds like oxides, fluorides, and specialty alloys for a vast array of applications. researchgate.netamericanelements.com This includes the manufacturing of powerful magnets, catalysts for petroleum refining, phosphors for advanced displays, and polishing agents for glass. sciencenews.orgcymitquimica.com The study of rare earth carbonates, therefore, is not only key to understanding geological ore formation but also to optimizing the synthesis of advanced materials. researchgate.nettcd.ie

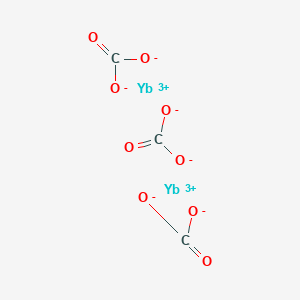

Overview of Ytterbium(3+);Tricarbonate as a Key Lanthanide Compound

Ytterbium(3+);tricarbonate, with the chemical formula Yb₂(CO₃)₃, is an inorganic compound that typically appears as a white or off-white powder. cymitquimica.com Like many other rare earth carbonates, it is largely insoluble in water. cymitquimica.comamericanelements.com Its primary role in materials science is as a high-purity source for other ytterbium compounds. americanelements.comamericanelements.com Through a process called calcination (heating), ytterbium carbonate decomposes to form ytterbium oxide (Yb₂O₃), a highly stable material used in specialty ceramics, glasses, and as a dopant in laser crystals and optical fibers. americanelements.comcymitquimica.com

The properties of ytterbium carbonate are influenced by the "lanthanide contraction," where the ionic radius decreases with increasing atomic number across the lanthanide series. mdpi.com This gives Yb³⁺ a relatively small ionic radius, influencing its chemical behavior and the structure of its compounds. mdpi.com While many lighter rare earth carbonates are isostructural to minerals like lanthanite, ytterbium carbonates can form unique crystal structures, a subject of ongoing research. mdpi.com

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | Yb₂(CO₃)₃ | cymitquimica.com |

| Appearance | White or off-white powder/crystals | cymitquimica.comamericanelements.com |

| Solubility in Water | Insoluble | cymitquimica.comamericanelements.com |

| Primary Application | Precursor for Ytterbium Oxide (Yb₂O₃) and other compounds | americanelements.com |

| Decomposition | Decomposes upon heating to Yb₂O₃ and CO₂ | cymitquimica.com |

Scope and Academic Relevance of Current Research Trends

Current research on ytterbium(3+);tricarbonate and related rare earth carbonates is highly active, focusing on harnessing their properties for next-generation technologies. A major trend is the synthesis of nano- and micro-sized carbonate particles with controlled shapes and sizes. researchgate.net The morphology of these precursor particles directly influences the properties of the final materials, such as catalysts or phosphors. researchgate.net

The luminescent properties of lanthanide-doped materials are a key area of investigation. researchgate.net Ytterbium compounds, for instance, have a significant absorption band in the infrared spectrum, making them useful for converting radiant energy into electricity in silicon photocells. americanelements.comamericanelements.com Research is exploring the use of rare earth carbonates as hosts for other luminescent ions or as precursors for efficient phosphors and biolabels. researchgate.net

Furthermore, recent studies have delved into the fundamental mechanisms of rare earth carbonate crystallization. tcd.ie Understanding the complex, multi-step pathways and the interplay of factors like temperature and solution chemistry is crucial for developing more efficient and sustainable methods for both REE extraction from ores and the synthesis of tailored materials. tcd.iemdpi.com This fundamental knowledge has far-reaching implications, from improving geological models of ore deposition to designing novel materials for quantum technologies and energy storage. tcd.iersc.orgmdpi.com

| Research Area | Application | Underlying Property of Ytterbium | Reference |

|---|---|---|---|

| Lasers & Photonics | Dopant in gain media for high-power solid-state lasers | Specific energy level transitions | americanelements.com |

| Optical Communications | Active element in fiber amplifiers and fiber optic technologies | Infrared absorption/emission | americanelements.comamericanelements.com |

| Energy Conversion | Use in silicon photocells to improve efficiency | Single dominant absorption band at 985 nm | americanelements.comamericanelements.com |

| Advanced Ceramics | Component in specialty glasses and high-performance ceramics | Thermal stability of Yb₂O₃ | |

| Nanomaterials | Synthesis of nanoparticles with controlled optical properties | Luminescent properties | researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

ytterbium;tricarbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Yb/c3*2-1(3)4;;/h3*(H2,2,3,4);;/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQVCPIRELAKGN-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Yb].[Yb] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3O9Yb2-6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5895-52-3 | |

| Record name | Carbonic acid, ytterbium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, ytterbium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diytterbium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Fabrication Methodologies for Ytterbium 3+ ;tricarbonate and Derived Materials

Precipitation Techniques for Ytterbium Carbonate Precursors

Precipitation from aqueous solutions is a primary and straightforward method for synthesizing ytterbium(3+);tricarbonate. This technique relies on the reaction between a soluble ytterbium salt and a carbonate source, leading to the formation of an insoluble ytterbium carbonate precipitate.

Controlled Precipitation from Ytterbium Salts and Carbonate Sources

The synthesis of ytterbium(3+);tricarbonate via precipitation involves the reaction of a soluble ytterbium salt, such as ytterbium chloride (YbCl₃) or ytterbium nitrate (B79036) (Yb(NO₃)₃), with a carbonate source like sodium carbonate (Na₂CO₃) or ammonium (B1175870) bicarbonate (NH₄HCO₃). tandfonline.com The fundamental reaction in an aqueous solution can be represented as:

2 Yb³⁺(aq) + 3 CO₃²⁻(aq) → Yb₂(CO₃)₃(s)

Industrial-scale production often commences with ytterbium oxide (Yb₂O₃), which is first dissolved in an acid, such as hydrochloric acid (HCl), to form an aqueous solution of the corresponding ytterbium salt. This solution is then reacted with a carbonate solution to precipitate ytterbium(3+);tricarbonate. The resulting precipitate is typically a white powder, which can be isolated through filtration, washed to remove impurities, and dried. This method is valued for its simplicity and reproducibility.

The choice of precipitant can influence the characteristics of the final product. For instance, using ammonium bicarbonate has been shown to be effective in synthesizing crystalline hydrated basic ytterbium carbonate. tandfonline.com

Optimization of Reaction Parameters for Nanoparticle Formation

Controlling the reaction parameters during precipitation is crucial for synthesizing ytterbium carbonate nanoparticles with desired characteristics. researchgate.net Key parameters that are optimized include temperature, reactant concentrations, pH, and mixing conditions.

Systematic studies, sometimes employing experimental designs like the Taguchi method, have been conducted to determine the optimal conditions for producing nanoparticles. researchgate.net Research has shown that through controlled precipitation, it is possible to synthesize ytterbium carbonate particles with average diameters around 40 nm. researchgate.net These nanoparticles can then serve as precursors for producing ytterbium oxide (Yb₂O₃) nanoparticles, typically through a subsequent thermal decomposition step. researchgate.net

The optimization of these parameters influences the nucleation and growth of the particles, thereby affecting their size, morphology, and distribution. researchgate.net For example, vigorous stirring promotes uniform particle formation. The concentration of reactants and the reaction temperature are also critical factors in controlling the size of the resulting nanoparticles. researchgate.net

Table 1: Optimized Reaction Parameters for Ytterbium Carbonate Nanoparticle Synthesis

| Parameter | Optimized Value/Range | Outcome | Reference |

|---|---|---|---|

| Temperature | 20–60°C | Optimizes particle size. | |

| Reactant Concentration | Stoichiometric (2:3 Yb³⁺:CO₃²⁻) | Ensures complete precipitation. | |

| pH | Slightly basic (6.5-7.5) | Favors carbonate precipitation. | |

| Mixing | Vigorous stirring | Ensures uniform nucleation and growth. | |

| Average Particle Diameter | ~40 nm | Formation of nanoparticles. | researchgate.net |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods offer alternative routes for the synthesis of ytterbium carbonate and related materials, often leading to products with distinct crystalline structures and morphologies. mdpi.com These techniques involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures. osti.gov

Mechanistic Investigations of Crystallization under Hydrothermal Conditions

The hydrothermal crystallization of rare-earth carbonates is a complex process that can proceed through a dissolution-precipitation mechanism. mdpi.com Studies have shown that amorphous precursors, formed by initial precipitation, can undergo transformation into crystalline phases under hydrothermal treatment. mdpi.com However, the crystallization behavior of ytterbium-based precursors can differ significantly from other rare earths. mdpi.com

For ytterbium, the amorphous precursor may remain stable even after extended hydrothermal treatment durations, indicating slow dissolution kinetics. mdpi.com The crystallization process is influenced by factors such as the duration of the treatment and the molar ratio of reactants. mdpi.com In some cases, even after prolonged treatment, only incipient crystallization may be observed. mdpi.com The thermal decomposition behavior of the products can provide insights into their composition, suggesting the formation of hydrated ytterbium carbonates. mdpi.com

Influence of Reaction Conditions on Morphology and Phase Purity

The reaction conditions in hydrothermal and solvothermal synthesis play a critical role in determining the morphology and phase purity of the final product. mdpi.comacademie-sciences.fr By carefully controlling parameters like temperature, treatment duration, and the chemical environment (e.g., using solvent mixtures), it is possible to synthesize materials with specific characteristics.

For instance, solvothermal methods using ethanol-water mixtures have been employed to produce ytterbium hydroxide (B78521) (Yb(OH)₃) microplates. The use of ethanol (B145695) as a co-solvent can influence the nucleation and growth processes, leading to anisotropic growth and different morphologies compared to purely aqueous hydrothermal systems.

In the hydrothermal synthesis of sodium yttrium carbonate hydrates, new crystalline phases have been discovered at high carbonate concentrations and elevated temperatures. academie-sciences.fr The specific phase obtained is dependent on the precise conditions used. academie-sciences.fr Research has demonstrated that as a function of the specific rare-earth element and the duration of the hydrothermal treatment, it is possible to synthesize a variety of products, including hydroxycarbonates and hydrated carbonates with distinct morphologies. mdpi.com

Urea (B33335) Decomposition Methods for Ytterbium Carbonate Formation

The homogeneous precipitation technique utilizing the slow hydrolysis of urea at elevated temperatures is a well-established method for synthesizing rare-earth carbonates. diva-portal.orgmdpi.com This approach allows for controlled precipitation, leading to the formation of well-defined particles. diva-portal.org

In this method, a solution containing a soluble ytterbium salt and urea is heated. osti.gov The gradual decomposition of urea releases carbonate ions slowly and uniformly throughout the solution, leading to the homogeneous precipitation of ytterbium carbonate. diva-portal.orgmdpi.com This controlled release of the precipitating agent helps in the formation of particles with uniform morphology and a narrow size distribution. diva-portal.org

Research has shown that this method can be used to produce spherical particles of basic ytterbium carbonate, which can then be calcined to yield spherical ytterbium oxide particles. diva-portal.org The urea decomposition method is particularly favored for producing materials with well-defined hexagonal microcrystals. rsc.org The hydrolysis of urea at temperatures between 60-100°C increases the pH of the solution, which induces the precipitation of the metal carbonate. rsc.org This technique has been successfully applied to the synthesis of various rare-earth carbonates, including those of ytterbium. osti.govmdpi.com

High-Temperature Hydrolysis of Urea in Lanthanide Systems

The high-temperature hydrolysis of urea is a widely utilized homogeneous precipitation method for synthesizing lanthanide carbonates, including ytterbium carbonate. osti.govmdpi.com This technique involves heating an aqueous solution containing a soluble lanthanide salt, such as ytterbium chloride (YbCl₃), and an excess of urea. osti.gov At temperatures typically above 80°C, urea decomposes to generate ammonia (B1221849) (NH₃) and carbonate ions (CO₃²⁻) in a slow and controlled manner. researchgate.netresearchgate.net

The gradual release of ammonia raises the pH of the solution, while the carbonate ions become available to react with the lanthanide ions. researchgate.net This controlled process facilitates the homogeneous precipitation of lanthanide carbonates, yielding particles with uniform morphology and size. optica.orgdiva-portal.org The slow reaction kinetics are advantageous for producing well-defined crystalline structures. osti.govmdpi.com In some variations of this method, the hydrothermal treatment of a solution of ytterbium chloride and urea is carried out in an autoclave at temperatures around 120°C for several hours to produce amorphous ytterbium carbonate precursors. osti.gov

Role of Urea in Controlling Particle Growth and Composition

Urea plays a crucial role in governing the particle growth and composition of the resulting ytterbium carbonate. The concentration of urea is a key parameter influencing the reaction. researchgate.netoptica.org An increase in urea concentration can lead to a higher yield of the precursor. optica.org However, the effect of urea concentration on particle size can be complex. Some studies on related lanthanide systems have shown that at lower concentrations, an increase in urea leads to larger particles, but excessive amounts can cause rapid nucleation, resulting in smaller particles. optica.org

The temperature of the reaction also significantly impacts the rate of urea hydrolysis, thereby controlling the supersaturation of the solution and influencing the nucleation and growth of the particles. mdpi.com Furthermore, the ratio of urea to the lanthanide salt can determine the composition of the precipitate, with the potential for forming basic carbonates or hydroxycarbonates under certain conditions. osti.govresearchgate.net Precise control over these parameters is essential for achieving the desired particle size, morphology, and phase purity of the ytterbium carbonate.

Fabrication of Ytterbium Carbonate-Derived Nanomaterials

Ytterbium carbonate is a valuable intermediate for producing various nanostructured materials, most notably ytterbium oxide (Yb₂O₃). researchgate.net The physical and chemical properties of the final nanomaterials are intrinsically linked to the characteristics of the initial carbonate precursor and the fabrication techniques employed.

Calcination Pathways to Ytterbium Oxide Nanoparticles

Calcination is a thermal decomposition process that converts ytterbium carbonate into ytterbium oxide. americanelements.com This involves heating the carbonate precursor at high temperatures in a controlled atmosphere, leading to the release of carbon dioxide and the formation of the oxide.

The calcination temperature is a critical factor that dictates the properties of the resulting Yb₂O₃ nanoparticles. bohrium.com Generally, higher calcination temperatures result in increased crystallinity and larger particle sizes. bohrium.com For instance, calcining ytterbium carbonate at 650°C has been shown to produce spherical ytterbium oxide nanoparticles with diameters less than 35 nm. researchgate.net Other studies have explored a range of temperatures from 750°C to 950°C for the calcination of co-precipitated precursors to obtain YbFeO₃, where the crystallite size of the final product increased with temperature. bohrium.com The morphology of the initial carbonate particles is often preserved in the final oxide product. researchgate.net

Table 1: Effect of Calcination Temperature on Yb-based Nanoparticle Properties

| Precursor Material | Calcination Temperature (°C) | Resulting Material | Average Particle/Crystallite Size | Reference |

|---|---|---|---|---|

| Ytterbium Carbonate | 650 | Ytterbium Oxide (Yb₂O₃) | < 35 nm | researchgate.net |

| Co-precipitated Yb-Fe Hydroxide/Carbonate | 750 | Ytterbium Ferrite (YbFeO₃) | ~30-60 nm | bohrium.com |

| Co-precipitated Yb-Fe Hydroxide/Carbonate | 850 | Ytterbium Ferrite (YbFeO₃) | ~30-60 nm | bohrium.com |

| Co-precipitated Yb-Fe Hydroxide/Carbonate | 950 | Ytterbium Ferrite (YbFeO₃) | ~30-60 nm | bohrium.com |

| Ytterbium-doped Yttria Carbonate | 1100 | Ytterbium-doped Yttria (Yb:Y₂O₃) | ~70 nm | researchgate.net |

Electrospinning Techniques for Ytterbium Oxide Nanofiber Production

Electrospinning is a versatile method for fabricating continuous nanofibers. nih.govscispace.com To produce ytterbium oxide nanofibers, a solution containing an ytterbium salt, such as ytterbium(III) acetate (B1210297) hydrate, and a polymer, like polyacrylonitrile (B21495) (PAN), is prepared. nih.govscispace.com This solution is then ejected through a needle under a high electric field, forming a continuous jet that solidifies into composite nanofibers as the solvent evaporates. nih.gov

These as-spun nanofibers, which consist of the ytterbium salt dispersed in a polymer matrix, are subsequently calcined. nih.gov The calcination process removes the polymer template and converts the ytterbium salt into crystalline Yb₂O₃, resulting in a mat of pure ytterbium oxide nanofibers. nih.govscispace.com This technique allows for the production of nanofibers with diameters on the order of 125 ± 15 nm and high surface-area-to-volume ratios. researchgate.nettubitak.gov.tr The final nanofibers have been shown to be composed of smaller nanoparticles, with sizes around 9 ± 2 nm. nih.gov

Table 2: Parameters in Electrospinning of Ytterbium Oxide Nanofibers

| Parameter | Typical Value/Material | Effect on Nanofiber Properties | Reference |

|---|---|---|---|

| Ytterbium Precursor | Ytterbium(III) acetate hydrate | Source of Ytterbium Oxide | nih.gov |

| Polymer | Polyacrylonitrile (PAN) | Forms the fiber matrix | nih.gov |

| Solvent | N,N-Dimethylformamide (DMF) | Dissolves precursor and polymer | nih.gov |

| Applied Voltage | ~18 kV | Drives the electrospinning process | nih.gov |

| Calcination Temperature | 500 °C | Removes polymer and forms crystalline Yb₂O₃ | nih.gov |

| Resulting Nanofiber Diameter | 125 ± 15 nm | Determined by process parameters | researchgate.nettubitak.gov.tr |

| Resulting Nanoparticle Size | 9 ± 2 nm | Constituent particles of the nanofiber | nih.gov |

Co-precipitation Strategies for Doped Materials

Co-precipitation is a common and effective strategy for synthesizing doped materials, where a dopant ion is homogeneously incorporated into a host material's lattice. researchgate.netresearchgate.net In the context of ytterbium-based materials, this method is used to introduce other elements into an ytterbium carbonate precursor. researchgate.netdiva-portal.org

In this process, soluble salts of both the host (e.g., yttrium nitrate) and the dopant (e.g., ytterbium nitrate) are dissolved in a solvent. researchgate.netresearching.cn A precipitating agent, such as ammonium hydrogen carbonate, is then added to the solution, causing the simultaneous precipitation of the host and dopant ions as a mixed carbonate. researchgate.netresearching.cn The resulting precursor is then calcined to form the doped oxide material, for example, ytterbium-doped yttria (Yb:Y₂O₃). researchgate.netdiva-portal.org This method's success relies on the similar precipitation behavior of the host and dopant ions to ensure a uniform distribution of the dopant. diva-portal.org The use of an alcohol-water mixture as the solvent has been shown to produce powders with smaller particle sizes and less agglomeration compared to using pure water. researching.cn

Crystallography and Structural Elucidation of Ytterbium Iii Carbonate Systems

Investigation of Hydrated and Anhydrous Polymorphs

The isolation and structural determination of simple, neutral ytterbium(III) carbonate hydrates, with the general formula Yb₂(CO₃)₃·nH₂O, have proven challenging. Research suggests that under certain precipitation conditions, ytterbium carbonate may form an amorphous phase rather than a well-defined crystalline structure. This tendency is attributed to the small ionic radius of the Yb³⁺ ion, which can hinder the formation of stable, ordered crystal lattices typical for lanthanide carbonates.

While definitive crystallographic data for a simple hydrated or anhydrous polymorph of Yb₂(CO₃)₃ remains elusive in the literature, a crystalline hydrated basic ytterbium carbonate has been successfully synthesized and characterized.

A crystalline hydrated basic ytterbium carbonate with the chemical formula Yb₂O₃ · 2.17CO₂ · 6.17H₂O has been synthesized using ammonium (B1175870) bicarbonate as a precipitant researchgate.net. Chemical analysis of this compound suggests it is a hydrated basic carbonate or an oxycarbonate researchgate.net. X-ray powder diffraction data were obtained for this compound, providing insight into its crystal structure. Infrared spectroscopy (IR) data indicated the presence of two distinct types of carbonate groups within the structure researchgate.net. Thermal decomposition studies of this basic carbonate revealed that no stable intermediate carbonate phases are formed during its breakdown researchgate.net.

The formation of such basic carbonates or oxycarbonates highlights the propensity of ytterbium to form complex structures where oxide or hydroxide (B78521) ions are incorporated alongside carbonate ions. The thermal decomposition of yttrium carbonate, a closely related rare earth element, is known to proceed through the formation of yttrium oxycarbonates before yielding the final oxide product researchgate.net.

| d-spacing (Å) | Relative Intensity (%) |

|---|---|

| 7.60 | 100 |

| 4.55 | 20 |

| 3.80 | 30 |

| 3.25 | 15 |

| 2.98 | 40 |

| 2.65 | 25 |

| 2.30 | 10 |

The crystal structures of lanthanide carbonates exhibit clear trends across the series, which are largely governed by the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. Two primary structural types are observed for the hydrated normal carbonates of the lanthanides: the lanthanite-type (octahydrate) and the tengerite-type (dihydrate or trihydrate) researchgate.net.

The larger, lighter lanthanides (from lanthanum to neodymium) typically form carbonates that are isostructural with lanthanite, which has an orthorhombic crystal system researchgate.net. The smaller, heavier lanthanides (from samarium to thulium), along with yttrium, tend to form carbonates that adopt the tengerite-type structure researchgate.net.

However, ytterbium, being one of the smallest and heaviest of the stable lanthanides, presents an exception. Its small ionic radius can make the formation of the tengerite structure unfavorable, and under some synthesis conditions, an amorphous ytterbium carbonate is obtained instead of a crystalline one. This suggests that the Yb³⁺ ion may be too small to comfortably fit into the tengerite lattice.

Coordination Chemistry and Ligand Environment of Ytterbium(III) in Carbonate Complexes

The coordination chemistry of the ytterbium(III) ion in carbonate-containing systems is diverse, ranging from simple aqueous complexes to intricate, large-scale molecular architectures. The carbonate ion can act as a ligand, directly binding to the Yb³⁺ center and influencing its coordination sphere.

In aqueous solutions with low concentrations of carbonate, Yb(III) can precipitate. However, in solutions with higher concentrations of carbonate ions (in the range of 0.4 to 2.0 mol·L⁻¹), these precipitates can redissolve due to the formation of soluble ytterbium-carbonate complexes webelements.com. Molecular dynamics calculations suggest that in a purely aqueous environment, the Yb(III) ion exists as the hydrated species [Yb(H₂O)₉]³⁺ webelements.com. In the presence of a high concentration of carbonate, this hydrated ion is converted into the complex [Yb(CO₃)₂(H₂O)₅]⁻ webelements.com. In this complex, the total coordination number of the ytterbium ion remains nine, with two carbonate ions replacing four of the water molecules in the primary coordination sphere webelements.com.

Ytterbium(III) ions have been incorporated into complex, sandwich-type polyoxometalate (POM) structures where a carbonate ion is encapsulated within the molecular framework. An example of such a compound is YbK₈Na₂[Yb(A-β-GeW₉O₃₄)₂(CO₃)(H₂O)₃]·16H₂O. In these architectures, the lanthanide ions, including Yb³⁺, can act as linkers, helping to extend the structure into higher dimensions. The carbonate ion is situated in a central position, encapsulated between two polyoxotungstate units.

Single-crystal X-ray diffraction (SC-XRD) studies on a related yttrium-containing polyanion revealed a triclinic crystal system with the space group P-1. In these complex structures, the packing of the molecules can lead to the formation of hydrophilic pores within the crystal lattice.

| System | Yb(III) Species | Coordination Number | Coordinating Ligands |

|---|---|---|---|

| Aqueous Solution | [Yb(H₂O)₉]³⁺ | 9 | 9 x H₂O |

| High Carbonate Aqueous Solution | [Yb(CO₃)₂(H₂O)₅]⁻ | 9 | 2 x CO₃²⁻, 5 x H₂O |

| Carbonate-Encapsulated Polyoxometalate | [Yb(A-β-GeW₉O₃₄)₂(CO₃)(H₂O)₃] | Variable | GeW₉O₃₄ units, CO₃²⁻, H₂O |

Advanced Structural Characterization Methodologies

X-ray Diffraction (XRD): Powder and single-crystal XRD are fundamental techniques for determining the crystal structure of these compounds. Powder XRD provides information on the phase purity and can be used to identify the crystal system and unit cell parameters. Single-crystal XRD offers a detailed, three-dimensional map of the atomic arrangement within the crystal.

Spectroscopic Techniques:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local environment of the carbonate ions and can distinguish between different coordination modes (e.g., monodentate, bidentate) and the presence of structurally distinct carbonate groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of the constituent atoms. For instance, ¹³C NMR can be used to study the carbonate groups in complex structures like polyoxometalates.

Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES): These synchrotron-based techniques are powerful for probing the local coordination environment of the ytterbium ion, even in amorphous materials or in complex matrices. They can provide information on the coordination number, bond distances to neighboring atoms, and the oxidation state of the ytterbium.

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These methods are used to study the thermal stability of ytterbium carbonates and to identify the temperatures at which dehydration and decomposition occur. TGA measures changes in mass as a function of temperature, while DTA detects temperature differences between the sample and a reference material.

Electron Microscopy:

Scanning Electron Microscopy (SEM): SEM is used to investigate the morphology and particle size of synthesized ytterbium carbonate powders.

Mass Spectrometry (MS):

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique can be used to characterize large, complex ions in solution, such as the carbonate-encapsulated polyoxometalates.

Application of Single-Crystal and Powder X-ray Diffraction in Phase Identification and Structure Solution

X-ray diffraction (XRD) is a primary tool for identifying crystalline phases and solving their three-dimensional structures. Both single-crystal and powder XRD methods are crucial in the study of ytterbium(III) carbonate systems.

Powder X-ray diffraction (PXRD) is extensively used for the routine identification of crystalline materials. The diffraction pattern obtained is a fingerprint of the material's crystal structure. For rare-earth carbonates, PXRD patterns are compared against standard reference data from the Powder Diffraction File (PDF), maintained by the International Centre for Diffraction Data (ICDD). While a specific entry for anhydrous ytterbium(III) tricarbonate, Yb₂(CO₃)₃, is not prominently cited, data for analogous compounds are often used for phase identification. For instance, the diffraction pattern for yttrium carbonate dihydrate, Y₂(CO₃)₃·2H₂O, which is indexed under JCPDS card No. 24-1419, serves as a common reference for identifying crystalline rare-earth carbonate precipitates. researchgate.netdiva-portal.orgsemanticscholar.org The sharp and well-defined peaks in such a pattern are indicative of a well-crystallized material. ustb.edu.cn

The analysis of PXRD data not only confirms the phase purity but can also be used to determine the unit cell parameters of the crystal lattice. However, for a complete and unambiguous structure solution, single-crystal X-ray diffraction is the definitive method. This technique requires the growth of a suitable single crystal, which can be challenging for rare-earth carbonates that often precipitate as fine powders. To date, a detailed single-crystal structure determination for anhydrous ytterbium(III) tricarbonate has not been reported in the literature. Consequently, structural inferences are often drawn from the well-characterized crystal structures of other rare-earth carbonates, such as lanthanum carbonate octahydrate, which exhibits a complex layered structure with the metal ion in a high coordination environment.

Table 1: Representative Powder X-ray Diffraction Data for Yttrium Carbonate Dihydrate (Y₂(CO₃)₃·2H₂O) - JCPDS No. 24-1419 (This data is presented as an analogue for ytterbium carbonate due to the chemical similarity between yttrium and ytterbium and its use in identifying rare-earth carbonate phases researchgate.netdiva-portal.orgsemanticscholar.orgustb.edu.cn)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 13.10 | 6.75 | 100 |

| 15.80 | 5.61 | 45 |

| 20.50 | 4.33 | 35 |

| 23.80 | 3.74 | 30 |

| 26.40 | 3.37 | 55 |

| 29.20 | 3.06 | 60 |

| 34.20 | 2.62 | 40 |

| 43.80 | 2.07 | 25 |

Note: The above data is illustrative and based on the general appearance of the referenced powder diffraction card. Exact values should be obtained from the official JCPDS-ICDD database.

Spectroscopic Probes for Local Structure Analysis (e.g., FT-IR, NMR, EXAFS for specific structural insights)

While diffraction techniques provide information on the long-range crystalline order, spectroscopic methods offer valuable insights into the local coordination environment of the Yb³⁺ ion and the nature of the carbonate groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly sensitive to the vibrational modes of the carbonate ion (CO₃²⁻) and can provide information about its coordination to the metal center. The FT-IR spectrum of hydrated ytterbium(III) carbonate displays characteristic absorption bands. ustb.edu.cnresearchgate.net Strong, broad absorption bands around 1511 cm⁻¹ and 1418 cm⁻¹ are attributed to the stretching vibrations of the C-O bonds within the carbonate groups. ustb.edu.cn The presence of multiple bands in this region can indicate different coordination modes of the carbonate ligands or the presence of non-equivalent carbonate ions in the crystal lattice. Additional peaks at lower wavenumbers, such as those around 837 cm⁻¹, 761 cm⁻¹, and 687 cm⁻¹, are assigned to bending vibrations of the carbonate group. ustb.edu.cn A broad absorption band observed around 3401 cm⁻¹ is characteristic of the O-H stretching vibration of water molecules, confirming the hydrated nature of the compound. ustb.edu.cn

Table 2: Characteristic FT-IR Absorption Bands for Hydrated Rare-Earth Carbonate

| Wavenumber (cm⁻¹) | Assignment |

| ~3401 | O-H stretching vibration of H₂O ustb.edu.cn |

| ~1511 | C-O stretching vibration ustb.edu.cn |

| ~1418 | C-O stretching vibration ustb.edu.cn |

| ~837 | CO₃²⁻ bending vibration ustb.edu.cn |

| ~761 | CO₃²⁻ bending vibration ustb.edu.cn |

| ~687 | CO₃²⁻ bending vibration ustb.edu.cn |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly of the ¹⁷¹Yb nucleus (spin I=1/2, natural abundance 14.28%), could theoretically provide detailed information about the local chemical environment of the ytterbium ion. webelements.comnorthwestern.edu However, the paramagnetic nature of the Yb³⁺ ion (4f¹³ electronic configuration) leads to significant line broadening and large chemical shifts, making the acquisition and interpretation of NMR spectra challenging. nih.govrsc.org While solid-state ¹⁷¹Yb NMR has been successfully applied to various diamagnetic (Yb²⁺) and some paramagnetic Yb³⁺-containing materials, including intermetallics and organometallic complexes, specific NMR studies on ytterbium(III) carbonate are not currently available in the published literature. rsc.orgnih.govresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS)

EXAFS is a powerful element-specific technique for determining the local atomic structure around a particular atom, even in non-crystalline materials. Studies on Yb³⁺ incorporated into the calcite (CaCO₃) lattice provide valuable data on the coordination environment of ytterbium in a carbonate matrix. Analysis of the Yb L₃-edge EXAFS spectra indicates that the Yb³⁺ ion's local structure is significantly different from that of the Ca²⁺ it replaces. researchgate.net These studies have determined the coordination number (CN) for Yb³⁺ and the interatomic distances to its nearest neighbors.

Research has shown that the first coordination shell around the Yb³⁺ ion consists of oxygen atoms. The determined Yb-O bond distance is approximately 2.24 Å. researchgate.net The coordination number in these systems has been a subject of detailed analysis, with some studies suggesting a CN of around 4 to accommodate the smaller ionic radius of Yb³⁺ compared to Ca²⁺, leading to localized structural relaxation. researchgate.net Other analyses have considered higher coordination numbers, which are more typical for lanthanide ions. This technique provides direct, quantitative information on the local geometry around the ytterbium ion, which is crucial in the absence of a complete single-crystal structure.

Table 3: Local Structure Parameters for Yb³⁺ in a Carbonate Matrix from EXAFS

| Parameter | Value | Source |

| Coordination Shell | Yb-O | researchgate.net |

| Coordination Number (CN) | ~4-8 | researchgate.net |

| Yb-O Bond Distance (Å) | ~2.24 | researchgate.net |

Reactivity and Decomposition Studies of Ytterbium Iii Carbonates

Thermal Decomposition Pathways and Intermediate Phases

The thermal decomposition of ytterbium(III) carbonate is a process that results in the formation of ytterbium oxide, a technologically important material. This transformation involves several stages and can be influenced by various factors.

Ytterbium(III) carbonate, a water-insoluble solid, can be readily converted to ytterbium(III) oxide (Yb₂O₃) through heating, a process known as calcination. americanelements.comamericanelements.com This decomposition reaction typically occurs at temperatures around 700 °C. wikipedia.org The general chemical equation for this process is:

Yb₂(CO₃)₃(s) → Yb₂O₃(s) + 3CO₂(g) wikipedia.org

This reaction is a common method for producing high-purity ytterbium oxide. americanelements.comamericanelements.com The resulting ytterbium oxide is a white, solid compound with a high melting point and is used in various applications, including as a doping agent for garnet crystals in lasers and as a colorant in glasses and porcelain enamel glazes. wikipedia.orgheegermaterials.com

Research has indicated that the thermal decomposition of ytterbium carbonate to its oxide may proceed without the formation of stable intermediate carbonate phases. tandfonline.comresearchgate.net This suggests a direct conversion process under certain conditions.

Table 1: Thermal Decomposition of Ytterbium(III) Carbonate

| Reactant | Product | Decomposition Temperature |

|---|---|---|

| Ytterbium(III) Carbonate (Yb₂(CO₃)₃) | Ytterbium(III) Oxide (Yb₂O₃) | ~700 °C wikipedia.org |

Ytterbium(III) carbonate often exists in a hydrated form, denoted as Yb₂(CO₃)₃·xH₂O. americanelements.comheegermaterials.comalfa-chemistry.comprochemonline.com The presence of water of hydration can significantly influence the thermal decomposition process. The dehydration of the hydrated salt is the initial step upon heating, and this occurs at lower temperatures before the decomposition of the carbonate itself.

Studies on hydrated rare earth carbonates, including those of ytterbium, suggest that the decomposition is a multi-step process. The initial stages involve the loss of water molecules, followed by the decomposition of the carbonate to form intermediate oxycarbonates and finally the oxide. For instance, a study on a hydrated basic ytterbium carbonate, with the formula Yb₂O₃ · 2.17CO₂ · 6.17H₂O, indicated the absence of stable intermediate carbonates during its thermal decomposition. tandfonline.com This suggests that the hydrated water and carbonate groups may decompose in overlapping temperature ranges, leading to a complex decomposition pathway.

Interaction with Aqueous Environments and Solvents

The behavior of ytterbium(III) carbonate in aqueous solutions is characterized by its low solubility and its tendency to undergo hydrolysis and form complex ions.

Ytterbium(III) carbonate is generally insoluble in water. americanelements.comalfa-chemistry.comprochemonline.com However, in aqueous environments, it can undergo hydrolysis. This process is influenced by the pH of the solution. Ytterbium hydroxide (B78521), formed from the reaction of ytterbium metal with hot water, is basic enough to absorb carbon dioxide from the air, leading to the formation of ytterbium carbonate. sciencemadness.org

Furthermore, the synthesis of ytterbium carbonates often results in the formation of hydrated basic carbonates or oxycarbonates. tandfonline.comresearchgate.net This indicates that under certain conditions, hydrolysis reactions can lead to the incorporation of hydroxide ions into the carbonate structure, forming hydroxycarbonates. The pH at which precipitation of ytterbium hydroxides and hydroxycarbonates occurs is lower than that for lighter rare earth elements. osti.gov

In the presence of certain anions and ligands, ytterbium(III) ions can form soluble complexes in aqueous solutions. While ytterbium carbonate itself is insoluble, the ytterbium(III) ion (Yb³⁺) can participate in complexation equilibria.

For instance, in carbonate solutions, the solubility of ytterbium(III) compounds can be influenced by the formation of carbonate complexes. At low carbonate concentrations, ytterbium(III) precipitates, but in high-concentration carbonate solutions, it can redissolve due to the formation of complex ions such as [Yb(CO₃)₂(H₂O)₅]⁻. mdpi.com This indicates a coordination effect of the carbonate anion on the Yb³⁺ ion. mdpi.com

The Yb³⁺ ion is also known to form complexes with various other ligands. For example, it can form complexes with bisphosphonates, and this interaction has been utilized in the development of assays for phosphate (B84403) and ATP detection. nih.gov The formation of these complexes involves the displacement of other ligands, such as pyrocatechol (B87986) violet, from the ytterbium coordination sphere. nih.gov Additionally, ytterbium(III) can form complexes with silyl (B83357) ligands and aminoxyl radicals. nih.govrsc.org

Theoretical and Computational Investigations of Ytterbium Iii Carbonate Systems

Electronic Structure Calculations (e.g., DFT, CASSCF)

The intricate electronic structure of the ytterbium(III) ion, with its partially filled 4f shell, necessitates sophisticated quantum chemical calculations to accurately describe its behavior in various chemical environments. Strong relativistic effects and spin-orbit coupling are characteristic of lanthanide(III) ions and must be accounted for in theoretical models. chemrxiv.orgnih.gov Methods like Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) are prominently used to model the structures and electronic properties of Yb(III) complexes. chemrxiv.orgnih.gov

Computational methods are capable of describing the ladder of electronic energy levels of trivalent lanthanide ions. chemrxiv.orgnih.gov DFT, for instance, has been successfully employed to model the geometric structures of Yb(III) solvates and complex ions in solution. chemrxiv.orgnih.gov Molecular dynamics (MD) simulations coupled with DFT calculations have been used to study the coordination and hydration of Yb(III) in carbonate solutions. mdpi.com These studies reveal that while Yb(III) primarily exists as a hydrated [Yb·9H₂O]³⁺ ion in a simple aqueous solution, it converts to a carbonate complex in high-concentration carbonate solutions. mdpi.com

The predominant form identified through these simulations is the [Yb(CO₃)₂·5H₂O]⁻ complex. mdpi.com In this structure, the carbonate ions act as bidentate ligands. mdpi.com The coordination of the carbonate ligand on Yb(III) is the primary reason for the dissolution of ytterbium carbonates in high-concentration carbonate solutions. mdpi.com Structural studies of crystalline heavy lanthanide carbonates, including ytterbium, have identified monomeric [Ln(CO₃)₄]⁵⁻ complex anions where the carbonate ligands coordinate to the Yb³⁺ ion in a bidentate fashion. researchgate.net

For Yb(III) solvates in non-carbonate media such as water, methanol, and N,N-dimethylformamide, a combination of experimental data and theoretical calculations has shown that the solvates are typically eight-coordinated with a square antiprismatic coordination geometry. chemrxiv.orgnih.gov

| Bond | Calculated Bond Length (Å) |

|---|---|

| Yb–O (from H₂O) | 2.380 |

| Yb–O (from CO₃²⁻) | 2.410 |

Table 1: DFT Calculated Average Bond Lengths in the [Yb(CO₃)₂·5H₂O]⁻ Complex Ion. mdpi.com

The nature of the bonding between the lanthanide ion and surrounding ligands is a key aspect explored by computational chemistry. For lanthanide complexes, the bonding is considered to be predominantly ionic. rutgers.edunih.gov However, a small degree of covalent character, often involving the lanthanide 5d orbitals, is crucial for rationalizing the geometry of these complexes. rutgers.edu Theoretical calculations and experimental data indicate that the Yb–O bond with a carbonate ligand is more covalent than the Yb–O bond with water. researchgate.net Furthermore, the degree of covalency tends to be larger for the heavier lanthanide ions like Yb³⁺. researchgate.net

The electronic transitions of Yb(III) are another area of focus. The electronic energy levels arise from electron configurations that are split first by spin-orbit coupling into Russell-Saunders terms. chemrxiv.orgnih.govchemrxiv.orgacs.org These terms are then further split by the ligand field created by the coordinating carbonate and water molecules into the final electronic energy levels, known as microstates. chemrxiv.orgnih.govchemrxiv.orgacs.org This ligand-field splitting provides direct information on the coordination geometry and is a valuable tool for correlating the structure and properties of the metal complexes in solution. chemrxiv.orgnih.govchemrxiv.orgacs.org DFT calculations on the [Yb(CO₃)₂·5H₂O]⁻ complex have been used to calculate its UV spectrum, which shows consistency with experimental measurements, thereby validating the modeled structure. mdpi.com

Prediction and Simulation of Novel Ytterbium Carbonate Forms

Computational modeling is not limited to existing compounds but also serves as a predictive tool for designing novel materials with unique properties.

Two-dimensional (2D) materials often exhibit novel electronic and mechanical properties. rsc.org First-principles calculations based on DFT are a primary method for predicting the existence and stability of new 2D materials. rsc.org This approach involves calculating the exfoliation energy of a layered bulk material to determine if it can be readily cleaved into single or few-layer sheets. While this methodology has been applied to predict novel materials like a 2D TiOBr monolayer, specific theoretical studies on the exfoliation of ytterbium(III) carbonate into low-dimensional structures have not been extensively reported. rsc.org Such a study would involve modeling the bulk crystalline structure of Yb₂(CO₃)₃ and calculating the energy required to separate its layers to assess the feasibility of creating 2D ytterbium carbonate.

Should stable novel forms of ytterbium carbonate, such as 2D structures, be predicted, the next step would be to compute their potential properties. Hybrid density functional theory calculations are a common method to examine and assess the electronic and optical properties of new materials. rsc.orgchemrxiv.org These calculations can determine the electronic band structure, identifying whether the material is a metal, semiconductor, or insulator, and predict the nature of its band gap (direct or indirect). rsc.orgchemrxiv.org

Furthermore, these computational methods can predict optical properties by calculating the frequency-dependent dielectric function, which is used to derive the absorption spectrum. chemrxiv.org For instance, in studies of lanthanum diselenide, an indirect band gap along with forbidden electronic transitions was predicted to result in a delayed onset of optical absorption, suggesting its potential as an IR-transparent material. rsc.orgchemrxiv.org A similar computational approach could be applied to hypothetical 2D ytterbium carbonate to predict its optoelectronic characteristics and guide experimental efforts toward new applications.

Thermodynamic and Kinetic Modeling of Formation and Reactivity

Understanding the stability, formation pathways, and dissolution behavior of ytterbium(III) carbonate is essential for its application and for geochemical modeling. Thermodynamic and kinetic modeling provides a quantitative framework for these processes.

The dissolution of lanthanide carbonates is a complex process limited by kinetic features. mdpi.com For heterogeneous solid-liquid systems like the dissolution of Yb₂(CO₃)₃, the process involves the diffusion of the complexing agent (carbonate ion) to the precipitate surface, followed by dissociation and the formation of soluble complex compounds. mdpi.com Kinetic studies on the dissolution of lanthanide precipitates, including ytterbium, show that the process is influenced by factors such as temperature, the concentration of carbonate ions, and the intensity of mixing. mdpi.com

Comparative Studies Within Rare Earth Carbonate Systems

Trends in Synthesis Across the Lanthanide Series

The synthesis of rare earth carbonates is characterized by a notable dependency on the specific lanthanide . Common synthetic routes include direct precipitation by reacting a soluble lanthanide salt with an alkali metal or ammonium (B1175870) carbonate/bicarbonate solution, and the hydrolysis of urea (B33335) in the presence of lanthanide salts. mjcce.org.mk The choice of method and reaction conditions can lead to the formation of normal carbonates, hydroxycarbonates, or double carbonates.

Across the lanthanide series, a discernible trend is the increasing tendency to form basic salts with the increase in atomic number and precipitation temperature. This is attributed to the enhanced hydrolysis of the smaller, more charge-dense heavier lanthanide ions. For instance, under certain conditions, lighter lanthanides are more prone to form normal carbonates, while heavier lanthanides may favor the precipitation of hydroxycarbonates.

The lanthanide contraction, the steady decrease in the ionic radii of the trivalent lanthanide ions with increasing atomic number, is a key determinant in the crystallization and phase formation of their carbonates. wikipedia.org This contraction leads to a significant variation in the hydration states of the crystalline normal carbonates formed across the series.

The lighter lanthanides, from lanthanum to neodymium, typically form octahydrated carbonates (Ln₂(CO₃)₃·8H₂O) that are isostructural with the mineral lanthanite. The middle members of the series, from samarium to thulium, including yttrium, tend to form di- or trihydrated carbonates (Ln₂(CO₃)₃·nH₂O, where n=2-3), which are isostructural with the mineral tengerite. In contrast, the smallest of the stable trivalent lanthanides, ytterbium and lutetium, form unique hexahydrate phases that are distinct from each other and the rest of the series. This structural variation is a direct consequence of the decreasing cationic size, which influences the coordination number and the packing of atoms in the crystal lattice.

Ionic Radii of Trivalent Lanthanide Ions and Resulting Carbonate Structure

| Element | Symbol | Ionic Radius (pm) for 6-coordinate Ln³⁺ wikipedia.org | Predominant Normal Carbonate Structure Type |

|---|---|---|---|

| Lanthanum | La | 103 | Lanthanite-type (Octahydrate) |

| Cerium | Ce | 102 | Lanthanite-type (Octahydrate) |

| Praseodymium | Pr | 99 | Lanthanite-type (Octahydrate) |

| Neodymium | Nd | 98.3 | Lanthanite-type (Octahydrate) |

| Samarium | Sm | 95.8 | Tengerite-type (Di/Trihydrate) |

| Europium | Eu | 94.7 | Tengerite-type (Di/Trihydrate) |

| Gadolinium | Gd | 93.8 | Tengerite-type (Di/Trihydrate) |

| Terbium | Tb | 92.3 | Tengerite-type (Di/Trihydrate) |

| Dysprosium | Dy | 91.2 | Tengerite-type (Di/Trihydrate) |

| Holmium | Ho | 90.1 | Tengerite-type (Di/Trihydrate) |

| Erbium | Er | 89 | Tengerite-type (Di/Trihydrate) |

| Thulium | Tm | 88 | Tengerite-type (Di/Trihydrate) |

| Ytterbium | Yb | 86.8 | Unique Hexahydrate |

| Lutetium | Lu | 86.1 | Unique Hexahydrate |

Comparative Crystallography and Structural Diversity

The crystallographic properties of rare earth carbonates showcase a fascinating structural diversity that is systematically linked to the position of the lanthanide in the periodic table. As highlighted, this leads to the formation of distinct isostructural series.

As a member of the heavy lanthanides, ytterbium exhibits crystallographic behavior that is distinct from the lighter and middle members of the series. While the light rare earth carbonates (La-Nd) adopt the orthorhombic lanthanite structure and the mid-lanthanides (Sm-Tm) crystallize in the tengerite structure, ytterbium(III) carbonate forms a unique hexahydrate structure. This structural divergence underscores the significant impact of the lanthanide contraction on the coordination environment and crystal packing of the resulting carbonate compounds. Therefore, ytterbium(3+);tricarbonate is not isostructural with the majority of the other lanthanide carbonates.

Comparative Reactivity and Stability Assessments

The reactivity and stability of rare earth carbonates also exhibit clear trends across the lanthanide series. These trends are again closely linked to the decreasing ionic radius and the corresponding increase in charge density from lanthanum to lutetium.

A general trend observed is the decrease in the thermal stability of the normal rare earth carbonates with increasing atomic number. mdpi.com This means that ytterbium(III) carbonate would be expected to decompose at a lower temperature than the carbonates of the lighter lanthanides.

In terms of chemical reactivity, the basicity of the lanthanide ions decreases across the series. osti.gov Consequently, the lighter rare earth carbonates, such as lanthanum carbonate, are more basic and show a greater tendency to hydrolyze in aqueous solutions at ambient conditions compared to the heavier members of the series. mdpi.com All normal rare earth carbonates, however, will hydrolyze to form their corresponding hydroxycarbonates in water at temperatures approaching 100°C. mdpi.com The reactivity with acids is a characteristic property of all carbonates, leading to the formation of the corresponding lanthanide salt, water, and carbon dioxide. Due to the decreasing basicity, it can be inferred that the reactivity with acids would generally increase from lanthanum to lutetium.

Systematic Studies on Complexation Behavior with Other Lanthanides

In aqueous solutions containing carbonate ions, lanthanides form a variety of soluble complexes. The stability and stoichiometry of these complexes are dependent on the specific lanthanide, the concentration of the carbonate, and the pH of the solution.

Systematic studies on the complexation of lanthanides with various ligands consistently show an increase in the stability of the complexes with decreasing ionic radius. For example, the stability constants of lanthanide complexes with the macrocyclic ligand PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9,-triacetic acid) increase steadily from cerium to ytterbium. nih.gov This trend is a direct consequence of the increasing charge density of the lanthanide cation, which leads to a stronger electrostatic interaction with the ligand.

Stability Constants (log K) for Lanthanide-PCTA Complexes nih.gov

| Lanthanide Ion | log K |

|---|---|

| Ce³⁺ | 18.15 |

| Eu³⁺ | 19.68 |

| Yb³⁺ | 20.63 |

In carbonate-rich solutions, spectroscopic and structural studies have revealed differences in the predominant complex species for light versus heavy lanthanides. For the heavy lanthanides, including ytterbium, the pentacarbonato complex, [Ln(CO₃)₄]⁵⁻, is a predominant species in solution. researchgate.net This contrasts with the lighter lanthanides where other aquo- or hydroxo-carbonate species may be more prevalent under similar conditions. This difference in complexation behavior is significant for the development of separation and extraction processes for rare earth elements.

Future Research Directions and Concluding Perspectives

Development of Novel Synthesis Pathways for Tailored Nanostructures

The morphology, size, and dimensionality of ytterbium(III) carbonate particles are pivotal in determining the properties of the final materials derived from them. Current synthesis often relies on direct precipitation methods, which can produce nanoparticles with average diameters of around 40 nm. researchgate.net However, the future of materials science demands more precise control over nanostructure architecture.

Future research will focus on moving beyond simple precipitation to more sophisticated and controllable synthesis strategies. Key areas of investigation include:

Microwave-Assisted and Solvothermal Methods: These techniques offer rapid and uniform heating, which can lead to the formation of highly crystalline and monodisperse nanoparticles. By controlling parameters such as solvent, temperature, and pressure, it may be possible to generate unique morphologies.

Template-Free Carbonization: Inspired by synthesis routes for analogous rare-earth carbonates, the use of CO₂ as a carbon source to react with ytterbium hydroxide (B78521) slurries presents a green and efficient pathway. This method has the potential to produce one-dimensional nanostructures, such as nanoneedles, without the need for surfactants or templates.

Biomimetic and Soft-Template Synthesis: Utilizing organic molecules, polymers, or biological templates could enable the fabrication of complex, porous, or hierarchical structures of ytterbium carbonate, opening avenues for applications in catalysis and drug delivery.

The overarching goal is to create a toolbox of synthetic methods that allow for the deliberate design of ytterbium carbonate nanostructures—from spheres and rods to complex assemblies—tailored for specific, high-performance applications.

Table 1: Comparison of Synthesis Pathways for Ytterbium Carbonate Nanostructures This table is interactive. Click on headers to sort.

| Synthesis Method | Key Advantages | Potential Nanostructures |

|---|---|---|

| Direct Precipitation | Simple, scalable, established method | Nanoparticles (~40 nm) researchgate.net |

| Microwave-Assisted | Rapid, uniform heating, high crystallinity | Monodisperse nanoparticles, quantum dots |

| CO₂ Carbonization | Green (no ammonia), template-free | Nanoneedles, nanorods |

Advanced Spectroscopic and In-situ Characterization Techniques

A comprehensive understanding of ytterbium(III) carbonate requires moving beyond standard characterization techniques like Scanning Electron Microscopy (SEM) and Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.net The future lies in applying advanced and in-situ methods to probe the compound's structure and formation at the atomic level.

Prospective research will increasingly employ a suite of sophisticated techniques:

Synchrotron-Based X-ray Techniques: Extended X-ray Absorption Fine Structure (EXAFS) is crucial for determining the local coordination environment of the ytterbium ion, including bond distances and coordination numbers, even in amorphous or doped materials.

Advanced Spectroscopies: High-resolution photoluminescence, absorption, and excitation spectroscopy can resolve the electronic energy levels (microstates) of the Yb³⁺ ion. When combined with theoretical calculations, these techniques provide deep insight into the coordination geometry of the metal center. nih.govresearchgate.net

In-situ Monitoring: Observing the synthesis of ytterbium carbonate in real-time is a significant frontier. Techniques like in-situ X-ray diffraction or spectroscopy during precipitation or crystallization can elucidate the mechanisms of particle nucleation and growth, providing the fundamental knowledge needed to control these processes precisely. uni-bayreuth.deuni-bayreuth.de

Solid-State NMR: Nuclear Magnetic Resonance spectroscopy can provide detailed information about the local chemical environments of atoms within the solid-state structure, complementing data from diffraction techniques. researchgate.net

These advanced methods will be instrumental in building a complete picture of the structure of ytterbium(III) carbonate, from its bulk crystalline form to complex, encapsulated, or nanostructured states. nih.govresearchgate.net

Table 2: Advanced Characterization Techniques for Ytterbium(III) Carbonate This table is interactive. Click on headers to sort.

| Technique | Information Provided | Research Focus |

|---|---|---|

| EXAFS | Local coordination, bond distances | Structure in amorphous/doped materials |

| Photoluminescence | Electronic energy levels, microstates | Correlation of structure and optical properties |

| In-situ XRD | Real-time phase formation | Nucleation and growth mechanisms uni-bayreuth.deuni-bayreuth.de |

| Solid-State NMR | Local atomic environments | Detailed structural refinement researchgate.net |

Expansion of Ytterbium(III) Carbonate Applications in Emerging Fields

While traditionally used to produce ytterbium oxide for lasers and fiber optics, tailored ytterbium carbonate nanostructures and their derivatives are poised for application in several emerging high-technology fields. americanelements.com

Future research will likely focus on three key areas:

Biomedical Imaging: Ytterbium nanoparticles are highly promising as next-generation contrast agents for Spectral Photon-Counting Computed Tomography (SPCCT). nih.govnih.gov The K-edge energy of ytterbium (around 61.3 keV) is ideal for this "multi-color" X-ray imaging modality, allowing it to be clearly distinguished from biological tissues and other contrast agents. nih.gov Future work will involve using ytterbium carbonate as a precursor to synthesize ultrasmall (<10 nm), biocompatible nanoparticles suitable for clinical translation. nih.gov

Advanced Catalysis: Ytterbium compounds are known to act as catalysts in various chemical processes, including the production of plastics and pharmaceuticals. stanfordmaterials.com Research into high-surface-area nanostructures derived from ytterbium carbonate could lead to more efficient and environmentally friendly catalysts, potentially replacing those based on more toxic or expensive materials. azonano.com

Luminescent Materials: The unique optical properties of the Yb³⁺ ion are central to its use in lasers and phosphors. Ytterbium carbonate nanoparticles can serve as precursors for upconversion nanoparticles, which absorb near-infrared light and emit in the visible spectrum. These materials are being explored for applications in biological imaging, sensing, and photovoltaics.

Table 3: Emerging Applications for Ytterbium(III) Carbonate-Derived Materials This table is interactive. Click on headers to sort.

| Application Area | Material | Key Property |

|---|---|---|

| Biomedical Imaging | Ultrasmall Ytterbium Nanoparticles | High K-edge energy (~61.3 keV) for SPCCT nih.govnih.gov |

| Catalysis | High-surface-area Yb-based materials | Enhanced efficiency and selectivity stanfordmaterials.comazonano.com |

| Luminescent Probes | Upconversion Nanoparticles | Near-infrared excitation, visible emission |

Deeper Theoretical Understanding of Structure-Reactivity Relationships

A predictive understanding of ytterbium(III) carbonate requires the development of robust theoretical models that can connect its atomic structure to its chemical reactivity and physical properties. The complexity of the f-block elements, with their strong relativistic and spin-orbit coupling effects, presents a significant challenge that modern computational chemistry is beginning to overcome.

Future theoretical work will concentrate on:

Density Functional Theory (DFT): DFT calculations will be used to model the structures of different ytterbium carbonate phases, surfaces, and nanoclusters. These models can predict geometries, vibrational frequencies (for comparison with FT-IR spectra), and reaction energetics.

Advanced Ab Initio Methods: To accurately describe the intricate electronic structure of the Yb³⁺ ion, methods beyond standard DFT are necessary. Relativistic Complete Active Space Self-Consistent Field (CASSCF) calculations are essential for computing the ladder of electronic energy levels and accurately predicting optical spectra.

Validating Theory with Experiment: A crucial aspect of this research is the synergy between theory and experiment. Theoretical predictions can be validated against experimental data from advanced characterization techniques like EXAFS and high-resolution spectroscopy. In turn, validated models can be used to interpret complex experimental results and ultimately to design new materials with desired properties computationally.

Environmental and Sustainable Chemistry Contributions

The production and use of rare-earth compounds are intrinsically linked to environmental and sustainability concerns, from mining to final application. Future research on ytterbium(III) carbonate will play a role in advancing green chemistry principles.

Key directions include:

Greener Synthesis Routes: A major focus will be the development of environmentally benign synthesis methods. The CO₂ carbonization route, which can avoid the use of ammonia (B1221849) and reduce nitrogenous waste, is a prime example of a more sustainable process.

Catalysis for a Cleaner Environment: The development of robust and reusable ytterbium-based catalysts derived from ytterbium carbonate can contribute to cleaner industrial processes. These catalysts can replace more toxic or less efficient alternatives in organic synthesis and polymer manufacturing. stanfordmaterials.com

Reducing Mining Impact: While not directly related to the compound itself, research into more efficient applications of ytterbium means that less of the raw material is needed. Furthermore, developing recycling protocols for ytterbium-containing end-of-life products is essential for creating a circular economy for this valuable element.

By focusing on these areas, the scientific community can ensure that the future development and application of ytterbium(III) carbonate and its derivatives are not only technologically advanced but also environmentally responsible.

Q & A

Q. What experimental methodologies are optimal for synthesizing ytterbium(3+) tricarbonate with high purity?

To achieve high-purity ytterbium(3+) tricarbonate, researchers should employ controlled precipitation techniques under inert atmospheres to minimize oxidation. Key parameters include pH adjustment (6.5–7.5), temperature control (60–80°C), and stoichiometric ratios of ytterbium nitrate to carbonate precursors. Post-synthesis, centrifugation and repeated washing with deionized water are critical to remove ionic impurities. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) validates crystallinity and thermal stability .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural properties of ytterbium(3+) tricarbonate?

A multi-technique approach is recommended:

- XRD for crystallographic phase identification.

- Fourier-transform infrared spectroscopy (FTIR) to confirm carbonate ligand bonding.

- X-ray photoelectron spectroscopy (XPS) to verify the oxidation state of ytterbium.

- Inductively coupled plasma mass spectrometry (ICP-MS) for elemental purity analysis.

Methodological rigor requires calibration against certified reference materials and triplicate measurements to ensure reproducibility .

Q. How can researchers design experiments to assess the solubility and stability of ytterbium(3+) tricarbonate in aqueous systems?

Adopt a pre-test/post-test control group design (quasi-experimental):

- Prepare saturated solutions at varying pH (2–12) and temperatures (25–80°C).

- Monitor ion concentration over time using UV-Vis spectroscopy or ion chromatography.

- Include control groups with lanthanide analogs (e.g., lanthanum carbonate) to compare stability trends. Statistical tools like ANOVA can identify significant deviations .

Advanced Research Questions

Q. How can factorial design optimize reaction variables for synthesizing ytterbium(3+) tricarbonate with tailored particle morphology?

A full factorial design (2<sup>k</sup>) evaluates interactions between variables (e.g., temperature, pH, stirring rate). For example:

- Factors : Temperature (60°C vs. 80°C), pH (6.5 vs. 7.5), and precursor concentration (0.1M vs. 0.2M).

- Response variables : Particle size (dynamic light scattering) and surface area (BET analysis).

Statistical software (e.g., Minitab) can model variable interactions and identify optimal conditions. This approach reduces trial-and-error inefficiencies .

Q. What strategies resolve contradictions in reported thermodynamic data for ytterbium(3+) tricarbonate decomposition pathways?

Meta-analysis : Systematically compare published datasets, noting measurement conditions (e.g., heating rate, atmosphere).

Replicate studies : Reproduce conflicting experiments using standardized protocols (e.g., TGA under argon vs. air).

Computational validation : Density functional theory (DFT) models can predict decomposition energetics, identifying outliers in empirical data. Cross-referencing with lanthanide series trends (e.g., ionic radius effects) adds theoretical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.